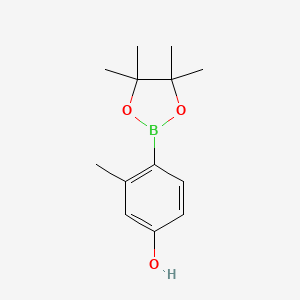

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenol ring substituted with a methyl group at the 3-position and a pinacol-protected boronate group at the 4-position. Its molecular formula is C₁₃H₁₉BO₃ (MW: 220.07 g/mol), with CAS numbers 237429-33-3 (Enamine Ltd, 2023) and 627906-52-9 (BLD Pharm, 2024), depending on the isomer . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group, which facilitates aryl-aryl bond formation in pharmaceutical and materials science applications .

Properties

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQELZLCLCNPDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726480 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946427-03-8 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Reaction Setup

| Parameter | Details |

|---|---|

| Starting material | 4-Bromo-2-methylphenol or methyl 4-bromo-2-methylbenzoate |

| Boron reagent | Bis(pinacolato)diboron or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives |

| Catalyst | Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) or Pd(dppf)Cl2 |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane or dimethyl sulfoxide (DMSO) |

| Temperature | 80–110 °C |

| Atmosphere | Inert atmosphere (Nitrogen or Argon) |

| Reaction time | 2–16 hours |

Reaction Mechanism

The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetallation with the boron reagent, and reductive elimination to yield the aryl boronate ester.

Representative Experimental Procedures and Yields

Procedure A: Borylation in 1,4-Dioxane at 80 °C for 16 hours

- Reagents : Methyl 4-bromo-2-methylbenzoate (10 g, 44 mmol), potassium acetate (13 g, 0.13 mol), bis(pinacolato)diboron (12 g, 48 mmol), Pd(dppf)Cl2 (1.6 g, 2.2 mmol)

- Conditions : Stirred at 80 °C under nitrogen for 16 hours

- Workup : Filtration, concentration in vacuo, purification by silica gel column chromatography (petroleum ether:ethyl acetate gradient)

- Yield : 99% as a yellow solid

- Characterization : LCMS m/z (M+H)+ = 277.2; retention time 1.034 min

Procedure B: Borylation in 1,4-Dioxane at 110 °C for 4 hours

- Reagents : Methyl 4-bromo-2-methylbenzoate (500 mg, 2.18 mmol), potassium acetate (649.2 mg, 6.55 mmol), bis(pinacolato)diboron (1108.5 mg, 4.37 mmol), Pd(dppf)Cl2 (159.7 mg, 0.22 mmol)

- Conditions : Stirred at 110 °C under nitrogen for 4 hours

- Workup : Extraction with ethyl acetate, washing with water and brine, drying over MgSO4, concentration, flash chromatography (10% ethyl acetate in petroleum ether)

- Yield : 66.4% as a yellow oil

Summary Table of Preparation Methods

| Entry | Starting Material | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Methyl 4-bromo-2-methylbenzoate | Pd(dppf)Cl2 (0.05 eq) | KOAc (3 eq) | 1,4-Dioxane | 80 | 16 | 99 | Column chromatography purification |

| 2 | Methyl 4-bromo-2-methylbenzoate | Pd(dppf)Cl2 (0.1 eq) | KOAc (3 eq) | 1,4-Dioxane | 110 | 4 | 66.4 | Flash chromatography purification |

| 3 | Methyl 4-bromo-2-methylbenzoate | Pd(dppf)Cl2·CH2Cl2 (0.03 eq) | KOAc (3 eq) | DMSO | 80 | 2 | High | Flash chromatography purification |

Additional Notes and Observations

- Catalyst Choice : The palladium complex with 1,1'-bis(diphenylphosphino)ferrocene ligand (Pd(dppf)Cl2) is consistently used for high activity and selectivity.

- Base : Potassium acetate is preferred to facilitate transmetallation and neutralize acidic byproducts.

- Solvent : 1,4-Dioxane is the most common solvent, but DMSO can be used for faster reactions.

- Temperature and Time : Elevated temperatures (80–110 °C) and prolonged reaction times (2–16 hours) optimize yield.

- Atmosphere : An inert atmosphere (N2 or Ar) is essential to prevent catalyst deactivation.

- Purification : Silica gel chromatography with gradients of petroleum ether and ethyl acetate is standard.

Research Findings and Optimization

- Increasing temperature from 80 °C to 110 °C can reduce reaction time but may lower yield due to possible side reactions.

- Using DMSO as solvent allows shorter reaction times (2 hours) with comparable yields.

- The molar ratio of boron reagent to aryl halide slightly above 1 (1.1 eq) ensures complete conversion.

- The reaction tolerates methyl ester and phenol functionalities, allowing for subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The boronic ester can be reduced to form the corresponding borane.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.

Major Products

Oxidation: Quinones

Reduction: Boranes

Substitution: Biaryl compounds

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives

The compound functions as a boronic acid derivative, which is pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are essential for the formation of carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron atom, making it a valuable reagent in synthesizing complex organic molecules .

Case Study: Synthesis of Biologically Active Compounds

Research has demonstrated that derivatives of this compound can be utilized to synthesize various biologically active compounds. For instance, researchers have successfully employed it in the synthesis of anti-cancer agents by facilitating the formation of key intermediates that exhibit cytotoxic properties against cancer cells .

Material Science

Polymer Chemistry

The compound's unique structure allows it to be integrated into polymer matrices to enhance material properties. Its incorporation into polymers can improve thermal stability and mechanical strength. Studies indicate that polymers modified with boronic acid derivatives show enhanced resistance to environmental degradation and improved performance in applications such as coatings and adhesives .

Table: Properties of Boron-Modified Polymers

| Property | Unmodified Polymer | Polymer with 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Environmental Resistance | Standard | Improved |

Medicinal Chemistry

Drug Development

In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. The boron atom can interact with biological targets through reversible covalent bonding, which is crucial for developing drugs with specific action mechanisms. Studies have shown that compounds containing this structure exhibit promising activity against various diseases .

Case Study: Anticancer Activity

A notable study focused on the anticancer properties of a synthesized analog of this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways critical for cancer cell proliferation .

Environmental Applications

Sensing Technologies

The compound has potential applications in environmental sensing technologies due to its ability to form complexes with various metal ions. This property can be harnessed for developing sensors that detect heavy metals in water sources. Research is ongoing to optimize its sensitivity and selectivity for specific ions .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenol Ring

Methoxy vs. Methyl Substitution

- 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 507462-88-6) Molecular Formula: C₁₃H₁₉BO₄ (MW: 250.1 g/mol). This substitution enhances steric bulk and may alter hydrogen-bonding interactions, impacting solubility and reactivity in coupling reactions .

Ethyl vs. Methyl Substitution

- 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1905413-57-1) Molecular Formula: C₁₄H₂₁BO₃ (MW: 248.12 g/mol). Key Differences: The ethyl group increases hydrophobicity (LogP: 2.85) compared to the methyl analog (LogP unreported for the target compound). This modification may enhance membrane permeability in drug candidates but could reduce reaction rates in cross-coupling due to steric hindrance .

Positional Isomerism

2-Methyl-4-boronate Phenol (CAS 627906-52-9)

- Molecular Formula : C₁₃H₁₉BO₃ (MW: 220.07 g/mol).

- Melting point (mp) data is unavailable, but positional isomers often exhibit distinct crystallinity and solubility .

4-Boronate-3-chloro Derivatives

- 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1612184-06-1) Molecular Formula: C₁₂H₁₅BCl₂O₃ (MW: 288.96 g/mol). Key Differences: Chlorine atoms increase molecular weight and acidity (predicted pKa: 7.23) compared to the methyl-substituted target compound. The electron-withdrawing Cl groups may activate the boronate for faster coupling but reduce stability under basic conditions .

Functional Group Modifications

Aldehyde Derivatives

- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Hydroxymethyl Derivatives

- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol Synthesis: Produced via NaBH₄ reduction of a formyl precursor (86–90% yield) . Key Differences: The hydroxymethyl (-CH₂OH) group introduces additional hydrogen-bonding capacity, improving aqueous solubility but requiring protection during coupling reactions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituents | LogP | mp (°C) | Reactivity Notes |

|---|---|---|---|---|---|---|---|

| 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Target) | 237429-33-3 | C₁₃H₁₉BO₃ | 220.07 | 3-Me, 4-Bpin | N/A | N/A | High stability in Suzuki coupling |

| 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 507462-88-6 | C₁₃H₁₉BO₄ | 250.1 | 3-OMe, 4-Bpin | N/A | N/A | Enhanced lipophilicity |

| 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 1905413-57-1 | C₁₄H₂₁BO₃ | 248.12 | 3-Et, 4-Bpin | 2.85 | N/A | Increased steric hindrance |

| 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 1612184-06-1 | C₁₂H₁₅BCl₂O₃ | 288.96 | 2,3-Cl, 4-Bpin | N/A | N/A | Higher acidity (pKa ~7.23) |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Positional Isomer) | 269409-70-3 | C₁₂H₁₇BO₃ | 220.07 | 4-Bpin, no Me | N/A | 112–117 | Lower steric hindrance |

Biological Activity

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a synthetic compound with potential biological applications. Its unique structure suggests various biological activities that could be explored for therapeutic purposes. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C14H21BO3

- Molecular Weight : 262.11 g/mol

- Purity : ≥95% (varies by supplier)

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with boron-based reagents. The specific synthetic pathways may vary but often include steps such as:

- Formation of the dioxaborolane moiety.

- Coupling with methylated phenolic derivatives.

Anticancer Activity

Research indicates that derivatives of phenolic compounds can exhibit significant anticancer properties. For instance:

- Mechanism : Compounds similar to this compound have shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.

- Case Studies : In studies involving various cancer cell lines (e.g., A549 lung cancer cells), compounds with similar structures demonstrated potent antiproliferative effects with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Methyl Derivative | A549 | 1.6 | Tubulin inhibition |

| Unsubstituted Compound | A549 | >40 | No significant effect |

Antimicrobial Activity

Some studies have suggested that boron-containing compounds can exhibit antimicrobial properties:

- Mechanism : The presence of the dioxaborolane group may enhance the compound's interaction with microbial cell membranes or inhibit essential enzymatic functions.

Toxicity and Safety

While exploring the biological activities of this compound:

- Toxicological Data : Preliminary data indicate that the compound may cause skin irritation and is harmful if ingested .

Research Findings

Recent studies have focused on the structural modifications of similar compounds to enhance their biological efficacy:

- Structural Variations : Modifying substituents on the phenolic ring can significantly affect biological activity. For example, introducing methoxy groups at specific positions has been shown to enhance anticancer potency .

- In Vivo Studies : Limited in vivo studies are available; however, preliminary results suggest potential for therapeutic applications in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how can purity be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A reported method involves reacting an aryl bromide precursor with a boronic ester under Suzuki-Miyaura coupling conditions. For example, a base (e.g., K₂CO₃) and a palladium catalyst (e.g., Pd(dppf)₂Cl₂) in a solvent system (THF/H₂O) at 80–100°C for 12–24 hours . Purification is achieved via column chromatography (hexanes/EtOAc gradients) or recrystallization. Purity (>95%) is confirmed by HPLC, NMR (¹H/¹³C), and mass spectrometry. Low yields (e.g., 27% ) may require optimization of catalyst loading, ligand choice (e.g., SPhos), or solvent polarity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H NMR confirms phenolic -OH (δ ~5–6 ppm) and methyl groups (δ ~1.3 ppm for pinacol). ¹¹B NMR shows a peak near δ 30 ppm for the boronate ester .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ = 251.15 for C₁₃H₁₉BO₄⁺) .

- X-ray Crystallography : SHELX or OLEX2 software are used to resolve crystal structures, particularly for confirming regiochemistry and steric effects of substituents .

Q. How does the boronic ester group influence reactivity in cross-coupling reactions?

The pinacol boronate group enhances stability against protic solvents and air compared to free boronic acids. It participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides, enabling C–C bond formation. Reactivity is influenced by steric hindrance from the methyl and phenolic groups, which may slow transmetallation steps. Use of polar aprotic solvents (DMF, THF) and elevated temperatures (80–100°C) improves efficiency .

Advanced Research Questions

Q. How can reaction yields be improved when using this compound in multi-step syntheses?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) and ligands (e.g., XPhos, RuPhos) to mitigate steric effects .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1–4 hours) and improves yields by 10–15% .

- Protection/Deprotection Strategies : Temporarily protect the phenolic -OH with TBS or acetyl groups to prevent side reactions during coupling .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

- Disorder in Crystal Lattices : The bulky pinacol group and methyl substituents can cause disorder. Use SHELXL’s PART instruction to model split positions .

- Twinning : High-symmetry space groups (e.g., P2₁/c) may require twin refinement in OLEX2. Apply the Hooft parameter or TWIN/BASF commands .

- Hydrogen Bonding : The phenolic -OH forms intermolecular H-bonds, influencing packing. Analyze using Mercury software to identify π-π interactions or H-bond networks .

Q. How should conflicting spectroscopic and crystallographic data be reconciled?

For example, if NMR suggests a planar structure but X-ray reveals torsional strain:

- Validate via DFT Calculations : Compare experimental data with computed geometries (e.g., Gaussian, B3LYP/6-31G*).

- Elemental Analysis : Confirm empirical formula discrepancies (e.g., C, H, B content).

- Dynamic NMR Studies : Probe conformational flexibility at varying temperatures to explain crystallographic rigidity vs. solution-phase dynamics .

Q. What are the implications of substituent positioning on electronic properties in materials science applications?

- Electron-Withdrawing Effects : The phenolic -OH and methyl groups slightly deactivate the aromatic ring, reducing electron density for charge transport in OLEDs or conductive polymers.

- Steric Effects : The 3-methyl group hinders π-stacking in polymeric systems, as observed in anthracene-based polymers .

- Optoelectronic Tuning : UV-vis and cyclic voltammetry (CV) data show λmax shifts of 10–15 nm and HOMO/LUMO levels adjustable by ±0.2 eV via substituent modification .

Methodological Tables

Q. Table 1. Optimized Suzuki-Miyaura Coupling Conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.